NMS-1116354 is a potent and selective inhibitor of the cell division cycle 7 kinase, which plays a crucial role in the regulation of the cell cycle, particularly during the S-phase. This compound has shown potential antineoplastic activity, making it a subject of interest in cancer research. Its classification as a dual inhibitor also extends to cyclin-dependent kinase 9, highlighting its multifaceted role in cellular regulation.
NMS-1116354 was developed as part of a series of compounds aimed at inhibiting cell cycle progression in cancer cells. It is classified under kinase inhibitors, specifically targeting the cell division cycle 7 kinase and cyclin-dependent kinase 9. The compound's development involved extensive screening and optimization processes to enhance its specificity and potency against these targets .
The synthesis of NMS-1116354 involves several key steps that focus on creating a compound with high selectivity for its target kinases. The synthetic route typically begins with the formation of key intermediates that are then modified through various chemical reactions, including cyclization and functional group transformations. The final product is achieved through careful purification processes to ensure high purity levels suitable for biological testing.
The molecular structure of NMS-1116354 can be characterized by its specific arrangement of atoms that confer its inhibitory properties. The compound's structure includes a core scaffold that interacts with the ATP-binding site of its target kinases.
NMS-1116354 undergoes specific chemical reactions that are critical for its activity as an inhibitor. These reactions primarily involve interactions with the active sites of the target kinases, leading to competitive inhibition.
The mechanism by which NMS-1116354 exerts its effects involves interference with the normal phosphorylation processes required for cell cycle progression. By inhibiting cell division cycle 7 kinase, it disrupts DNA replication initiation, while inhibition of cyclin-dependent kinase 9 affects transcriptional regulation.
NMS-1116354 exhibits several physical and chemical properties that are relevant for its application in research and potential therapeutic use.
NMS-1116354 is primarily utilized in scientific research focused on cancer biology. Its applications include:
CDC7 (Cell Division Cycle 7) is a serine-threonine kinase that forms an active complex with its regulatory subunit DBF4 (or its paralog DRF1). This complex is a master regulator of DNA replication initiation. CDC7 phosphorylates the minichromosome maintenance complex component 2 (MCM2) at Ser40 and Ser53 residues, activating the MCM2-7 helicase complex to unwind DNA at replication origins. This phosphorylation event is indispensable for the assembly of the CDC45-MCM2-7-GINS (CMG) complex, which licenses the firing of replication origins and S-phase progression [5] [8].
In cancer, CDC7 is frequently overexpressed due to oncogenic drivers like MYC or E2F hyperactivation. Elevated CDC7 levels enable cancer cells to:
Table 1: CDC7 Kinase Functions in Normal vs. Cancer Cells
Biological Process | Normal Cells | Cancer Cells |
---|---|---|
DNA Replication | Tightly regulated origin firing | Hyperactivation of dormant origins |
Checkpoint Control | G1/S arrest under stress | Replication fork progression despite damage |
Expression Level | Cell-cycle dependent | Constitutively overexpressed |
Therapeutic Vulnerability | Low (redundant pathways) | High (addiction to CDC7) |
CDC7 represents a compelling anticancer target due to its dual role in DNA replication and damage response:
Preclinical studies confirmed that CDC7 depletion (via siRNA or inhibitors) induces:
NMS-1116354 emerged from Nerviano Medical Sciences' drug discovery program in the late 2000s. It was optimized from pyrrolopyridinone scaffolds identified via high-throughput screening of kinase inhibitors. Key milestones include:
Table 2: Clinical Trial Status of NMS-1116354
Identifier | Phase | Indication | Status | Key Endpoints |
---|---|---|---|---|
NCT01092052 | Phase 1 | Advanced solid tumors | Terminated | MTD, pharmacokinetics |
Preclinical | – | Multiple myeloma | Active research | Tumor regression in xenografts |
Table 3: Comparison of Select CDC7 Inhibitors in Development
Compound | Developer | Specificity | Clinical Status | Key Differentiators |
---|---|---|---|---|
NMS-1116354 | Nerviano Medical Sciences | CDC7 > CDK9 | Phase 1 (terminated) | Oral bioavailability, single-agent efficacy |
PHA-767491 | Nerviano/Institut Gustave-Roussy | CDC7/CDK9 dual inhibitor | Phase 1 (terminated) | Broad preclinical activity |
XL-413 (BMS-863233) | Exelixis/Bristol-Myers Squibb | Selective CDC7 inhibitor | Phase 1 (terminated) | Reduced CDK9 off-target effects |
TAK-931 | Takeda | Selective CDC7 inhibitor | Phase 1 (ongoing) | Novel triazolopyrimidine scaffold |
NMS-1116354 exhibits a unique selectivity profile among kinase inhibitors:
Table 4: Selectivity Profile of NMS-1116354
Kinase Target | IC₅₀ (nM) | Functional Consequence of Inhibition |
---|---|---|
CDC7 | 10 | Blocks replication origin firing, S-phase arrest |
CDK9 | 34 | Suppresses RNA polymerase II, transcriptional stress |
CDK2 | >1,000 | No significant effect |
CDK4 | >1,000 | No significant effect |
Recent translational studies (2023–2025) revealed that NMS-1116354 resensitizes therapy-resistant tumors:
Future research aims to identify predictive biomarkers (e.g., MCM2 phosphorylation status) to stratify patients most likely to benefit from CDC7-targeted therapy [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7